1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine
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Overview
Description
1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine is a complex organic compound that features a thiophene ring, a nitrophenyl group, and a piperazine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, known for its aromatic properties, and the nitrophenyl group, which can participate in various chemical reactions, makes this compound a versatile candidate for research and development.
Preparation Methods
The synthesis of 1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene derivative, followed by the introduction of the nitrophenyl group and finally the formation of the piperazine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to minimize waste and improve efficiency .
Chemical Reactions Analysis
1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules, using palladium catalysts and appropriate boronic acids or alkenes
Scientific Research Applications
1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with aromatic amino acids in proteins, while the nitrophenyl group can participate in redox reactions, affecting cellular processes. The piperazine moiety can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or induction of oxidative stress .
Comparison with Similar Compounds
1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-[(2,5-dimethylthiophen-3-yl)methyl]-4-(4-nitrophenyl)piperazine: This compound has an additional methyl group on the thiophene ring, which can affect its chemical reactivity and biological activity.
1-[(3-methylthiophen-2-yl)methyl]-4-(4-aminophenyl)piperazine: The nitro group is replaced with an amino group, which can significantly alter the compound’s redox properties and interactions with biological targets.
1-[(3-methylthiophen-2-yl)methyl]-4-(4-chlorophenyl)piperazine: The nitro group is replaced with a chlorine atom, which can influence the compound’s lipophilicity and ability to cross biological membranes
Properties
IUPAC Name |
1-[(3-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-13-6-11-22-16(13)12-17-7-9-18(10-8-17)14-2-4-15(5-3-14)19(20)21/h2-6,11H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXYZYWXAJPEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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